(3-Allyloxetan-3-yl)methanol
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Overview
Description
(3-Allyloxetan-3-yl)methanol is a heterocyclic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an allyl group attached to the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Allyloxetan-3-yl)methanol typically involves the reaction of an oxetane derivative with an allylating agent under controlled conditions. One common method is the reaction of 3-hydroxyoxetane with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (3-Allyloxetan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(3-Allyloxetan-3-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Allyloxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. Additionally, the allyl group can participate in conjugation reactions, enhancing the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
(3-Methoxyoxetan-3-yl)methanol: Similar structure with a methoxy group instead of an allyl group.
(3-Butyloxetan-3-yl)methanol: Similar structure with a butyl group instead of an allyl group.
Uniqueness: The allyl group allows for additional functionalization and modification, making it a versatile compound for various chemical and industrial processes .
Properties
IUPAC Name |
(3-prop-2-enyloxetan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-7(4-8)5-9-6-7/h2,8H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCGFMCGFIYISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(COC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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